ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, anilines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-propylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, and biological effects based on current research findings.
Compound Overview
- Molecular Formula : C28H28N2O3S
- Molecular Weight : 472.6 g/mol
- Structural Features : The compound features a pyrrole ring, a thiophene ring, and various substituents including a carboxylate and an oxo group, which contribute to its reactivity and biological activity .
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors, modulating various biological pathways. The binding affinity to these targets is crucial for its therapeutic potential . The unique structural characteristics allow it to influence cellular processes significantly.
Anticancer Properties
One of the most promising areas of research for this compound is its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes linked to cancer metabolism, thus reducing tumor growth .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 5-{[2,5-dimethyl-pyrrolidinyl]methylene}-4-oxo-thiophene | Similar pyrrole and thiophene structure | Different substituents affecting biological activity |
3-Methylphenyl derivative | Contains a methyl group on the phenyl ring | Variations in reactivity due to sterics |
4-Ethylaniline derivative | Similar aniline structure | Potentially different electronic properties |
These comparisons highlight how variations in substituents can significantly influence both chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
- Comparative Efficacy : When compared to other known anticancer agents, this compound showed enhanced efficacy in certain cancer models, making it a candidate for further development .
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-6-21-10-12-23(13-11-21)30-28-26(29(33)34-7-2)27(32)25(35-28)17-22-16-19(4)31(20(22)5)24-14-8-18(3)9-15-24/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28? |
InChI Key |
MUVBHNGLPJMDKZ-LGSKZASQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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